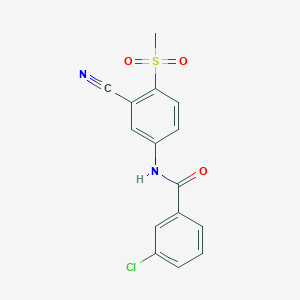
3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C15H11ClN2O3S and its molecular weight is 334.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide, with the CAS number 320421-59-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11ClN2O3S, with a molecular weight of approximately 334.78 g/mol. The compound features a chloro group, a cyano group, and a methylsulfonyl group attached to a benzenecarboxamide backbone.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of functional groups like the cyano and methylsulfonyl groups enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties . In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies on human breast cancer cells showed significant reductions in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It was found to act as an inhibitor of specific kinases involved in signaling pathways associated with cancer progression. For example, it inhibited the activity of the PI3K/Akt pathway, which is crucial for cell survival and growth.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
-
In Vitro Study on Breast Cancer Cells
- Objective: To evaluate the cytotoxic effects on MCF-7 cells.
- Findings: The compound reduced cell viability significantly at concentrations above 10 µM, with morphological changes indicative of apoptosis.
-
Animal Model for Inflammation
- Objective: To assess anti-inflammatory effects using a carrageenan-induced paw edema model.
- Findings: Administration of the compound resulted in a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Safety and Toxicity
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodents indicated no significant adverse effects at therapeutic doses. However, further long-term studies are necessary to fully establish its safety for clinical use.
特性
IUPAC Name |
3-chloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-22(20,21)14-6-5-13(8-11(14)9-17)18-15(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWOBHONDGYQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













